2,6-Diamino-4-(hydroxymethyl)-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purine-10,10-diol

Catalog No.
S525455
CAS No.
58911-04-9
M.F
C9H16N6O3
M. Wt
256.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Diamino-4-(hydroxymethyl)-3a,4,8,9-tetrahydro-...

CAS Number

58911-04-9

Product Name

2,6-Diamino-4-(hydroxymethyl)-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purine-10,10-diol

IUPAC Name

2,6-diamino-4-(hydroxymethyl)-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purine-10,10-diol

Molecular Formula

C9H16N6O3

Molecular Weight

256.26 g/mol

InChI

InChI=1S/C9H16N6O3/c10-6-13-5-4(3-16)12-7(11)15-2-1-8(17,18)9(5,15)14-6/h4-5,16-18H,1-3H2,(H2,11,12)(H3,10,13,14)

InChI Key

VRRIYZJUSNMZMP-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

dcSTX-saxitoxin, decarbamoylsaxitoxin, decarbamylsaxitoxin

Canonical SMILES

C1CN2C(=NC(C3C2(C1(O)O)NC(=N3)N)CO)N

Isomeric SMILES

C1CN2C(=N[C@H]([C@H]3[C@]2(C1(O)O)NC(=N3)N)CO)N

The exact mass of the compound Decarbamoylsaxitoxin is 256.1284 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Biological Factors - Toxins, Biological - Marine Toxins - Supplementary Records. It belongs to the ontological category of ketone hydrate in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Understanding Marine Toxin Production and Accumulation

  • Studying Toxin Biosynthesis: Researchers use dcSTX as a reference molecule to understand the biosynthetic pathways of various paralytic shellfish poisoning (PSP) toxins in dinoflagellates. By comparing dcSTX with other toxins, scientists can elucidate the enzymatic steps involved in toxin production []. This knowledge can improve monitoring and prediction of harmful algal blooms (HABs) that produce these toxins.

Investigating Sodium Channel Blockade

  • Mode of Action Studies: dcSTX, like other PSP toxins, binds to voltage-gated sodium channels in nerve cells. This binding disrupts nerve impulse transmission, leading to paralysis. Studying the interaction of dcSTX with these channels helps researchers understand the mechanism of action of PSP toxins and develop potential antidotes [].

Developing Tools for PSP Toxin Detection

  • Specificity Testing for Detection Assays: The high potency and stability of dcSTX make it a valuable tool for testing the specificity of analytical methods used for PSP toxin detection. By including dcSTX alongside other toxins in these assays, researchers can ensure the accuracy and reliability of PSP toxin monitoring programs in shellfish and other marine products [].

Decarbamoylsaxitoxin is a potent neurotoxin that is naturally synthesized by certain marine dinoflagellates and cyanobacteria. It is classified as one of the analogues of saxitoxin, a well-known neurotoxin responsible for paralytic shellfish poisoning. The chemical structure of decarbamoylsaxitoxin includes a hydroxymethyl group at position 4 and two hydroxy substituents at position 10, distinguishing it from its parent compound, saxitoxin. This unique structure contributes to its biological activity and toxicity profile, making it a subject of interest in both environmental and biomedical research .

, including:

  • Oxidation: This reaction can modify the compound's functional groups, potentially altering its biological activity.
  • Reduction: Similar to oxidation, reduction reactions can also change the properties of decarbamoylsaxitoxin.
  • Substitution: This involves the replacement of one functional group with another, which can lead to the formation of various derivatives.

Common reagents used in these reactions include acetic acid for extraction, and mild temperature conditions are typically maintained to preserve the integrity of the toxin.

The primary mechanism of action for decarbamoylsaxitoxin involves its binding to voltage-gated sodium channels in nerve cells. By binding to these channels, decarbamoylsaxitoxin inhibits sodium ion flow, which is crucial for generating action potentials. This blockade can lead to severe neurological effects, including paralysis and potentially death if ingested in sufficient quantities. The compound's neurotoxic effects are similar to those of saxitoxin and other related compounds .

Synthesis of decarbamoylsaxitoxin can be achieved through several methods:

  • Natural Extraction: The compound can be isolated from marine organisms that produce it naturally, such as the dinoflagellate Gonyaulax tamarensis. Techniques like liquid-liquid extraction and solid-phase extraction are commonly employed for this purpose.
  • Total Synthesis: Synthetic methodologies have been developed to create decarbamoylsaxitoxin in the laboratory. Notable approaches include enantioselective total synthesis using complex organic reactions. Kishi and colleagues first described such synthetic pathways in the late 20th century .

Decarbamoylsaxitoxin has several applications across different fields:

  • Analytical Chemistry: It serves as a reference material for identifying and quantifying neurotoxins in environmental samples.
  • Marine Biology: Researchers study its ecological role and impact on marine life.
  • Medical Research: There is ongoing investigation into its potential therapeutic applications for neurological disorders due to its interaction with sodium channels.
  • Industrial Uses: The compound is being explored for use in developing sensitive adsorbents for detecting neurotoxins .

Studies on decarbamoylsaxitoxin focus on its interactions with various biological systems, particularly:

  • Sodium Channels: Research has shown that decarbamoylsaxitoxin binds specifically to certain subtypes of voltage-gated sodium channels, affecting their function and leading to paralysis.
  • Metabolism: Investigations into how the body processes decarbamoylsaxitoxin suggest that it may undergo phase II conjugation reactions similar to those observed with saxitoxin, resulting in more hydrophilic metabolites that are easier to excrete .

Decarbamoylsaxitoxin belongs to a class of neurotoxins known as saxitoxins. Key compounds similar to decarbamoylsaxitoxin include:

Compound NameStructural FeaturesUnique Characteristics
SaxitoxinTricyclic alkaloid structureParent compound with strong neurotoxic effects
NeosaxitoxinHydroxyl group at position 2Slightly modified structure compared to saxitoxin
GonyautoxinHydrogensulfate group at position 11Differentiated by specific substituents

Decarbamoylsaxitoxin is unique among these compounds due to its specific structural modifications, such as the double bond between carbons 2 and 3, which distinguishes it from both saxitoxin and neosaxitoxin .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-4.6

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

6

Exact Mass

256.12838839 Da

Monoisotopic Mass

256.12838839 Da

Heavy Atom Count

18

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

EC89AU638S

Other CAS

58911-04-9

Wikipedia

Decarbamoylsaxitoxin

Dates

Last modified: 04-14-2024
1: Watanabe R, Harada T, Matsushima R, Oikawa H, Oshima Y, Kaneniwa M, Suzuki T. Indirect quantitation of saxitoxin by HPLC with post-column oxidation and fluorometric detection. Anal Sci. 2014;30(9):931-6. PubMed PMID: 25213823.
2: Suzuki H, Machii K. Comparison of toxicity between saxitoxin and decarbamoyl saxitoxin in the mouse bioassay for paralytic shellfish poisoning toxins. J Vet Med Sci. 2014 Nov;76(11):1523-5. Epub 2014 Sep 10. PubMed PMID: 25213205; PubMed Central PMCID: PMC4272987.
3: Roje-Busatto R, Ujević I. PSP toxins profile in ascidian Microcosmus vulgaris (Heller, 1877) after human poisoning in Croatia (Adriatic Sea). Toxicon. 2014 Mar;79:28-36. doi: 10.1016/j.toxicon.2013.12.014. Epub 2014 Jan 10. PubMed PMID: 24418175.
4: Munday R, Thomas K, Gibbs R, Murphy C, Quilliam MA. Acute toxicities of saxitoxin, neosaxitoxin, decarbamoyl saxitoxin and gonyautoxins 1&4 and 2&3 to mice by various routes of administration. Toxicon. 2013 Dec 15;76:77-83. doi: 10.1016/j.toxicon.2013.09.013. Epub 2013 Sep 20. PubMed PMID: 24060374.
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6: Rourke WA, Murphy CJ, Pitcher G, van de Riet JM, Burns BG, Thomas KM, Quilliam MA. Rapid postcolumn methodology for determination of paralytic shellfish toxins in shellfish tissue. J AOAC Int. 2008 May-Jun;91(3):589-97. PubMed PMID: 18567305.
7: Lawrence JF, Niedzwiadek B, Menard C. Quantitative determination of paralytic shellfish poisoning toxins in shellfish using prechromatographic oxidation and liquid chromatography with fluorescence detection: collaborative study. J AOAC Int. 2005 Nov-Dec;88(6):1714-32. PubMed PMID: 16526455.
8: Van Egmond HP, Jonker KM, Poelman M, Scherpenisse P, Stern AG, Wezenbeek P, Bergwerff AA, Van den Top HJ. Proficiency studies on the determination of paralytic shellfish poisoning toxins in shellfish. Food Addit Contam. 2004 Apr;21(4):331-40. PubMed PMID: 15204557.
9: Fang X, Fan X, Tang Y, Chen J, Lu J. Liquid chromatography/quadrupole time-of-flight mass spectrometry for determination of saxitoxin and decarbamoylsaxitoxin in shellfish. J Chromatogr A. 2004 May 21;1036(2):233-7. PubMed PMID: 15146927.
10: Nakashima K, Arakawa O, Taniyama S, Nonaka M, Takatani T, Yamamori K, Fuchi Y, Noguchi T. Occurrence of saxitoxins as a major toxin in the ovary of a marine puffer Arothron firmamentum. Toxicon. 2004 Feb;43(2):207-12. PubMed PMID: 15019480.
11: Vale P, Sampayo MA. Evaluation of marine biotoxin's accumulation by Acanthocardia tuberculatum from Algarve, Portugal. Toxicon. 2002 May;40(5):511-7. PubMed PMID: 11821122.
12: van den Top HJ, Boenke A, Burdaspal PA, Bustos J, van Egmond HP, Legarda T, Mesego A, Mouriño A, Paulsch WE, Salgado C. The development of reference materials for paralytic shellfish poisoning toxins in lyophilized mussel. II: Certification study. Food Addit Contam. 2001 Sep;18(9):810-24. PubMed PMID: 11552748.
13: van den Top HJ, Boenke A, Burdaspal PA, Bustos J, van Egmond HP, Legarda T, Mesego A, Mouriño A, Paulsch WE, Salgado C. The development of reference materials for paralytic shellfish poisoning toxins in lyophilized mussel. I: Interlaboratory studies of methods of analysis. Food Addit Contam. 2000 Jun;17(6):419-33. PubMed PMID: 10932785.
14: Leão JM, Gago A, Rodríguez-Vázquez JA, Aguete EC, Omil MM, Comesaña M. Solid-phase extraction and high-performance liquid chromatography procedures for the analysis of paralytic shellfish toxins. J Chromatogr A. 1998 Mar 6;798(1-2):131-6. PubMed PMID: 9580181.
15: Kungsuwan A, Arakawa O, Promdet M, Onoue Y. Occurrence of paralytic shellfish poisons in Thai freshwater puffers. Toxicon. 1997 Aug;35(8):1341-6. PubMed PMID: 9278982.
16: Zaman L, Arakawa O, Shimosu A, Onoue Y. Occurrence of paralytic shellfish poison in Bangladeshi freshwater puffers. Toxicon. 1997 Mar;35(3):423-31. PubMed PMID: 9080597.
17: Lawrence JF, Wong B, Ménard C. Determination of decarbamoyl saxitoxin and its analogues in shellfish by prechromatographic oxidation and liquid chromatography with fluorescence detection. J AOAC Int. 1996 Sep-Oct;79(5):1111-5. PubMed PMID: 8823919.
18: Strichartz GR, Hall S, Magnani B, Hong CY, Kishi Y, Debin JA. The potencies of synthetic analogues of saxitoxin and the absolute stereoselectivity of decarbamoyl saxitoxin. Toxicon. 1995 Jun;33(6):723-37. PubMed PMID: 7676464.
19: Usup G, Kulis DM, Anderson DM. Growth and toxin production of the toxic dinoflagellate Pyrodinium bahamense var. compressum in laboratory cultures. Nat Toxins. 1994;2(5):254-62. PubMed PMID: 7866660.
20: Kao CY, Walker SE. Active groups of saxitoxin and tetrodotoxin as deduced from actions of saxitoxin analogues on frog muscle and squid axon. J Physiol. 1982 Feb;323:619-37. PubMed PMID: 6284918; PubMed Central PMCID: PMC1250379.

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